molecular formula C9H11ClN2O2 B8562503 2-(6-chloropyridin-3-yl)-N-methoxy-N-methylacetamide

2-(6-chloropyridin-3-yl)-N-methoxy-N-methylacetamide

Cat. No. B8562503
M. Wt: 214.65 g/mol
InChI Key: CZLGQANYXWIIQF-UHFFFAOYSA-N
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Patent
US09193695B2

Procedure details

A solution of (6-chloropyridin-3-yl)acetic acid (5.0 g), N,O-dimethylhydroxyamine hydrochloride (2.98 g), EDC.HCl (5.87 g), and N-methylmorpholine (9.6 mL) in DMF (70 mL) was stirred at room temperature for 4 days. Under ice cooling, water (150 mL) was added thereto, followed by extraction with EtOAc. The organic layer was sequentially washed with water and brine and was dried over Na2SO4. The desiccant was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (SNAP Cartridge HP-Sil: 50 g, mobile phase: n-hexane/EtOAc=75/25 to 0/100 (v/v)) to yield the title compound (3.56 g, light yellow oil).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.Cl.[CH3:13][NH:14][O:15][CH3:16].CCN=C=NCCCN(C)C.Cl.CN1CCOCC1>CN(C=O)C.O>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]([N:14]([O:15][CH3:16])[CH3:13])=[O:11])=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)CC(=O)O
Name
Quantity
2.98 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
5.87 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
9.6 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with EtOAc
WASH
Type
WASH
Details
The organic layer was sequentially washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The desiccant was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (SNAP Cartridge HP-Sil: 50 g, mobile phase: n-hexane/EtOAc=75/25 to 0/100 (v/v))

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CC(=O)N(C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.